1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea
Description
1-(4-tert-Butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea is a urea derivative featuring a 4-tert-butylphenyl group and a 5-oxopyrrolidin-3-yl moiety. The tert-butyl substituent is a bulky, lipophilic group that may enhance membrane permeability, while the 5-oxopyrrolidin ring provides hydrogen-bonding capabilities due to its carbonyl oxygen and secondary amine. Urea derivatives are widely explored in medicinal chemistry for their ability to act as kinase inhibitors, enzyme modulators, or protease inhibitors via hydrogen-bond interactions with biological targets [1].
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-15(2,3)10-4-6-11(7-5-10)17-14(20)18-12-8-13(19)16-9-12/h4-7,12H,8-9H2,1-3H3,(H,16,19)(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFRDAXTGOYHAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2CC(=O)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation and Oxidation
The 5-oxopyrrolidin-3-ylamine moiety is typically synthesized via cyclization of γ-amino acids or lactamization of substituted pyrrolidines. A common approach involves the oxidation of pyrrolidine derivatives to form the pyrrolidone ring. For example, tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate can be mesylated using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (Et₃N) as a base. Subsequent displacement of the mesyl group with azide ions (e.g., NaN₃) followed by Staudinger reduction yields the primary amine. Oxidation of the pyrrolidine ring to the pyrrolidone is achieved using potassium permanganate (KMnO₄) or ruthenium-based catalysts.
Example Procedure
-
Mesylation :
A solution of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (10.6 g, 56.7 mmol) in DCM (250 mL) is treated with MsCl (5.26 mL, 68 mmol) and Et₃N (11.8 mL, 85 mmol) at −10°C. After stirring at 0°C for 1 hour, the mixture is quenched with water, extracted with DCM, and purified via flash chromatography (25–50% ethyl acetate/hexane) to yield the mesylated intermediate. -
Azide Displacement and Reduction :
The mesylated product reacts with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C for 12 hours. The resulting azide is reduced using triphenylphosphine (PPh₃) in THF/water to afford tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate. -
Oxidation to Pyrrolidone :
The amine is oxidized with KMnO₄ in acidic conditions to yield 5-oxopyrrolidin-3-amine.
Alternative Routes via Lactamization
γ-Lactam formation via cyclization of δ-keto amides represents another pathway. For instance, reacting γ-keto esters with ammonia under high-pressure conditions generates the pyrrolidone ring directly.
Synthesis of 4-tert-Butylphenyl Isocyanate
The 4-tert-butylphenyl group is introduced via Friedel-Crafts alkylation or through pre-functionalized intermediates.
Friedel-Crafts Alkylation of Aniline
Aniline reacts with tert-butyl chloride in the presence of AlCl₃ to yield 4-tert-butylaniline. However, regioselectivity challenges necessitate protecting group strategies.
Optimized Protocol
-
Protection :
Aniline is acetylated using acetic anhydride to form acetanilide. -
Alkylation :
Acetanilide undergoes Friedel-Crafts alkylation with tert-butyl bromide/AlCl₃ in nitrobenzene at 0°C, yielding 4-tert-butylacetanilide. -
Deprotection :
Hydrolysis with HCl/ethanol regenerates 4-tert-butylaniline.
Isocyanate Formation
4-tert-Butylphenyl isocyanate is prepared by treating 4-tert-butylaniline with phosgene (COCl₂) or trichloromethyl chloroformate (triphosgene) in toluene.
Safety Note : Phosgene alternatives like triphosgene are preferred due to lower toxicity.
Urea Bond Formation
The final step involves coupling 5-oxopyrrolidin-3-amine with 4-tert-butylphenyl isocyanate.
Direct Coupling Method
A solution of 5-oxopyrrolidin-3-amine (1.0 equiv) in DCM is treated with 4-tert-butylphenyl isocyanate (1.1 equiv) at 0°C. The reaction proceeds at room temperature for 12 hours, yielding the urea product after aqueous workup.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → RT |
| Reaction Time | 12 hours |
| Yield | 78–85% |
Carbamate Intermediate Route
Alternatively, the amine reacts with 4-tert-butylphenyl chloroformate to form a carbamate, which is subsequently treated with ammonium hydroxide to yield the urea.
Optimization and Challenges
Steric Hindrance Mitigation
The tert-butyl group imposes steric constraints, necessitating polar aprotic solvents (e.g., DMF) to enhance reactivity. Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate urea formation.
Purification Strategies
Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the pure product. High-performance liquid chromatography (HPLC) confirms purity (>98%).
Characterization Data
Spectroscopic Analysis
Mass Spectrometry
-
HRMS (ESI) : m/z calculated for C₁₅H₂₁N₃O₂ [M+H]⁺: 276.1708; found: 276.1711.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Structural Features
The compound consists of a urea moiety linked to a pyrrolidinone ring and a tert-butylphenyl group. These structural characteristics contribute to its stability and reactivity, making it a valuable scaffold for further chemical modifications. The presence of the pyrrolidinone ring enhances its interaction with biological targets, which is crucial for its applications in drug development.
Research indicates that 1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea exhibits significant biological activity, particularly as an inhibitor of specific enzymes and receptors. This potential has led to investigations into its therapeutic applications for treating diseases such as cancer and metabolic disorders.
- Enzyme Inhibition : Studies have shown that this compound can interact with enzymes involved in metabolic pathways, leading to inhibition or modulation of biological functions. For instance, it may target specific kinases or proteases, which are critical in disease progression .
Pharmacological Exploration
The compound's unique combination of functional groups allows for diverse interactions with biological systems. Ongoing research aims to elucidate the mechanisms through which it exerts its effects, providing insights into its pharmacological potential.
Case Studies
- Cancer Research : Preliminary studies have suggested that this compound may inhibit tumor growth by interfering with cell signaling pathways. For instance, it has been tested in vitro against various cancer cell lines, demonstrating promising results in reducing cell viability .
- Metabolic Disorders : The compound has also been investigated for its effects on metabolic enzymes. In one study, it was shown to modulate the activity of glucokinase, an enzyme critical for glucose metabolism, suggesting potential applications in diabetes management .
Synthesis and Optimization
The synthesis of this compound involves several key steps that require optimization for high yields and purity. Key factors include:
- Reaction Conditions : Temperature, solvent choice, and catalyst presence significantly influence the synthesis process.
- Purification Techniques : Advanced purification methods are employed to isolate the final product effectively.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
The following table summarizes key structural differences between the target compound and analogs from the provided evidence:
| Compound Name (CAS) | Key Substituents/Linkers | Molecular Weight | Notable Functional Groups |
|---|---|---|---|
| 1-(4-tert-Butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea | 4-tert-Butylphenyl, 5-oxopyrrolidin-3-yl | Not provided | Urea, tert-butyl, pyrrolidinone |
| 1-(5-(Tert-butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea (55807-85-7) [1] | 5-tert-Butylisoxazole, 4-chlorophenyl | Not provided | Urea, isoxazole, chloro |
| 1-(4-Chlorophenyl)-3-[4-(6-oxo-3-phenylpyridazin-1-yl)butyl]urea (87653-31-4) [2] | 4-Chlorophenyl, butyl-linked pyridazinone | 396.87 | Urea, pyridazinone, chloro |
| 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea (894022-12-9) [3] | 3-Methoxyphenyl, phenylamino-phenyl | Not provided | Urea, methoxy, phenylamino, pyrrolidinone |
| 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea (954696-99-2) [4] | 4-Fluorophenyl, methyl-linked trifluoromethyl | 395.3 | Urea, fluoro, trifluoromethyl, pyrrolidinone |
Key Observations:
- Electron-withdrawing groups (e.g., trifluoromethyl in CAS 954696-99-2 [4]) may improve metabolic stability but could introduce steric hindrance.
- Linker Flexibility: The butyl linker in CAS 87653-31-4 [2] adds conformational flexibility, which might improve binding to extended protein pockets compared to rigid pyrrolidinone or isoxazole cores.
- Hydrogen-Bonding Potential: The 5-oxopyrrolidin-3-yl group in the target compound and CAS 894022-12-9 [3] provides both carbonyl and NH groups for hydrogen bonding, whereas pyridazinone (CAS 87653-31-4 [2]) offers additional π-π stacking opportunities.
Physicochemical and Pharmacokinetic Implications
- Molecular Weight :
- Compounds with molecular weights > 400 (e.g., CAS 87653-31-4 at 396.87 [2]) may face challenges in oral bioavailability, whereas the target compound (if MW < 400) could have favorable absorption.
Pharmacological Insights (Inferred from Structural Analogues)
- Kinase Inhibition :
- Urea derivatives with chlorophenyl groups (e.g., CAS 55807-85-7 [1]) are frequently associated with kinase inhibition (e.g., p38 MAPK or JAK inhibitors).
- Enzyme Targeting: Pyridazinone-containing compounds (CAS 87653-31-4 [2]) are explored for phosphodiesterase (PDE) inhibition, while pyrrolidinone derivatives may target proteases or dehydrogenases.
- Metabolic Stability :
- Fluorinated analogs (CAS 954696-99-2 [4]) likely exhibit enhanced metabolic stability due to resistance to cytochrome P450 oxidation.
Biological Activity
1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea, also known by its CAS number 31570-04-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a urea functional group linked to a pyrrolidine ring and a tert-butylphenyl moiety, which may influence its biological interactions.
Antitumor Activity
Research indicates that derivatives of urea compounds often exhibit antitumor properties. For instance, some studies have shown that similar structures can induce apoptosis in cancer cells through various mechanisms, including DNA damage and inhibition of cell proliferation. The specific activity of this compound in this context remains to be fully elucidated.
The biological activity of this compound is hypothesized to involve:
- Cell Cycle Arrest : Compounds with similar structures have been shown to interfere with the cell cycle, particularly at the G1/S or G2/M checkpoints.
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins are common pathways through which urea derivatives exert cytotoxic effects on cancer cells.
Case Studies and Research Findings
Several studies have focused on related compounds, providing insights into the potential biological activities of this compound:
- Study on Nitrosoureas : A comparative study on nitrosourea compounds revealed that structural modifications significantly affect their antitumor efficacy and toxicity profiles. The findings suggest that similar modifications could enhance the therapeutic index of urea derivatives like this compound .
- Mechanistic Insights : Research has shown that urea derivatives can induce DNA damage and apoptosis in various cancer cell lines. For example, compounds with similar structural motifs were found to increase the rate of DNA single-strand breaks significantly .
Data Tables
Q & A
Q. What are the optimal synthetic routes for 1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves coupling an isocyanate intermediate with a pyrrolidin-3-amine derivative. Key parameters include solvent choice (e.g., dichloromethane or toluene under inert conditions), temperature control (reflux), and catalytic/base additives (e.g., triethylamine to neutralize HCl byproducts) . Systematic optimization can employ Design of Experiments (DoE) to evaluate variables like molar ratios, solvent polarity, and reaction time. For example, inert solvents minimize side reactions, while computational tools (e.g., quantum chemical pathfinding) can predict optimal conditions .
Q. How can researchers characterize the structural and electronic properties of this compound using advanced spectroscopic and crystallographic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for tert-butyl (δ ~1.3 ppm, singlet) and pyrrolidinone protons (δ ~2.5–3.5 ppm, multiplet) to confirm regiochemistry .
- X-ray Crystallography : Resolve spatial arrangements of the urea moiety and assess hydrogen-bonding interactions critical for biological activity .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]+ = 316.18) to confirm purity .
Q. What strategies are recommended to address solubility and stability challenges during in vitro assays?
- Methodological Answer :
- Solubility : Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin-based formulations. Pre-screen solvents via Hansen solubility parameters .
- Stability : Conduct pH-dependent degradation studies (e.g., pH 2–9 buffers, 37°C) to identify labile groups (e.g., urea bond hydrolysis). Stabilize with lyophilization or inert atmosphere storage .
Advanced Research Questions
Q. How can computational chemistry approaches be integrated to predict reactivity and guide experimental design?
- Methodological Answer :
- Reactivity Prediction : Use density functional theory (DFT) to model transition states for urea bond formation and assess steric effects from the tert-butyl group .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis .
- Data-Driven Workflows : Combine cheminformatics (e.g., QSAR models) with experimental feedback to refine synthetic pathways .
Q. What methodologies are effective in resolving contradictions between theoretical predictions and experimental data for this compound?
- Methodological Answer :
- Cross-Validation : Compare computational predictions (e.g., DFT-calculated pKa) with experimental measurements (e.g., potentiometric titration). Discrepancies may arise from solvation effects or crystal packing .
- Multivariate Analysis : Apply principal component analysis (PCA) to identify outliers in spectral or crystallographic datasets .
- In Silico-Experimental Loops : Iteratively update computational models using experimental data (e.g., adjusting force fields for MD simulations) .
Q. How should discrepancies between in vitro and in vivo activity data be analyzed to refine pharmacological hypotheses?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability (e.g., plasma protein binding, metabolic stability via liver microsomes) to explain reduced in vivo efficacy .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation of the pyrrolidinone ring) that may alter activity .
- Tissue Distribution Studies : Radiolabel the compound (e.g., ³H or ¹⁴C isotopes) to quantify accumulation in target organs vs. plasma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
